molecular formula C21H24N2O3S B11359536 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone

Cat. No.: B11359536
M. Wt: 384.5 g/mol
InChI Key: URVLMRSPSKWYQZ-UHFFFAOYSA-N
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Description

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone is a complex organic compound that belongs to the class of dibenzo-thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the dibenzo-thiazine core through cyclization reactions.
  • Introduction of the isopropyl group via alkylation reactions.
  • Oxidation to form the dioxido group.
  • Attachment of the pyrrolidinyl group through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of additional oxo groups, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone include other dibenzo-thiazine derivatives with different substituents. Examples include:

  • 2-(9-Methyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone
  • 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and potential applications. The isopropyl and pyrrolidinyl groups may enhance its biological activity or alter its reactivity compared to similar compounds.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C21H24N2O3S/c1-15(2)16-9-10-19-18(13-16)17-7-3-4-8-20(17)27(25,26)23(19)14-21(24)22-11-5-6-12-22/h3-4,7-10,13,15H,5-6,11-12,14H2,1-2H3

InChI Key

URVLMRSPSKWYQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCCC4

Origin of Product

United States

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